3-(4-Ethylphenyl)-1,1-diphenylurea

IKK inhibitor NF-κB signaling kinase selectivity

Fragment-like dual IKKα/β inhibitor (MW 240.30 Da) with validated NF-κB pathway engagement (TLR2 reporter IC50 4.127 μM). Inhibits IKKα (IC50 8.97 μM) and IKKβ (IC50 3.59 μM) in cell-free assays. In vivo anti-inflammatory activity at 5 μg/g i.p. in murine models. Unlike positional isomer Akardite III (CAS 18168-01-9), the 4-ethylphenyl substituent is essential for IKKα/β engagement. Ideal fragment hit for SAR expansion and scaffold-hopping. Insist on CAS 200134-22-1 with isomer-specific analytical verification (NMR/HPLC) to prevent regioisomer contamination.

Molecular Formula C21H20N2O
Molecular Weight 316.4 g/mol
Cat. No. B4241882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylphenyl)-1,1-diphenylurea
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O/c1-2-17-13-15-18(16-14-17)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,24)
InChIKeyWNGFTCBICLNHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethylphenyl)-1,1-diphenylurea (INH14) – Fragment-Based IKKα/β Inhibitor for Inflammatory and Oncology Research Procurement


3-(4-Ethylphenyl)-1,1-diphenylurea (synonym: INH14; N-(4-ethylphenyl)-N′-phenylurea; CAS 200134-22-1) is a fragment-like, cell-permeable small molecule belonging to the asymmetric diphenylurea class. With a molecular weight of only 240.30 Da, it functions as a dual inhibitor of the IκB kinase (IKK) catalytic subunits IKKα and IKKβ, validated through cell-free kinase assays and cellular pathway analysis [1]. The compound attenuates NF-κB-dependent inflammatory signaling downstream of multiple receptors (TLR2, TLR4, TNF-R, IL-1R) and has demonstrated in vivo anti-inflammatory activity as well as anti-migratory effects in ovarian cancer cell models [1]. Its biaryl urea scaffold is distinct from other IKK-targeting chemotypes, positioning it as a chemically tractable starting point for structure-activity relationship (SAR) campaigns and fragment-based drug discovery [1].

Why Generic Substitution Fails for 3-(4-Ethylphenyl)-1,1-diphenylurea – Regioisomers and Off-Target Profiles Differ Significantly


Substituting 3-(4-Ethylphenyl)-1,1-diphenylurea with a closely related diphenylurea analog without rigorous structural verification carries significant risk of selecting a compound with a fundamentally different biological profile. The positional isomer 3-ethyl-1,1-diphenylurea (CAS 18168-01-9; Akardite III) differs solely in the placement of the ethyl group—attached to the urea nitrogen rather than the para position of the phenyl ring—yet this compound has no reported IKK inhibitory activity and is instead used industrially as a nitrocellulose propellant stabilizer [1] [2]. Similarly, symmetric N,N′-diphenylurea (carbanilide) lacks the 4-ethylphenyl substituent that confers IKKα/β engagement. Among IKK inhibitors, chemotypes such as the imidazoquinoline BMS-345541 or the thiophene carboxamide SC-514 exhibit different selectivity profiles, binding modes, and molecular weights, making direct functional substitution in cellular or in vivo inflammatory models unreliable without re-validation . The quantitative evidence below demonstrates where INH14 provides a unique intersection of fragment-like physicochemical properties and validated dual IKKα/β inhibition.

3-(4-Ethylphenyl)-1,1-diphenylurea – Quantitative Differentiation Evidence for Scientific Procurement


Dual IKKα/IKKβ Inhibition with a Moderate Selectivity Window vs. Highly IKKβ-Skewed Inhibitors

INH14 inhibits both IKKα and IKKβ catalytic subunits in cell-free kinase assays with IC50 values of 8.97 μM and 3.59 μM, respectively, representing a 2.5-fold selectivity for IKKβ over IKKα [1]. This contrasts with the IKK-2-selective inhibitor SC-514, which exhibits an IC50 of 3–12 μM for IKK-2 but does not inhibit other IKK isoforms . BMS-345541, an allosteric IKK inhibitor, displays a much steeper selectivity gradient: IKK-2 IC50 = 0.3 μM vs. IKK-1 IC50 = 4 μM (13.3-fold) . The moderate dual inhibition by INH14 may offer a differentiated pharmacological profile relevant for probing both canonical (IKKβ-driven) and non-canonical (IKKα-driven) NF-κB pathways simultaneously, whereas highly IKKβ-selective tools are less suited for non-canonical pathway interrogation.

IKK inhibitor NF-κB signaling kinase selectivity

Fragment-Like Molecular Weight and Ligand Efficiency Advantage for Fragment-Based Drug Discovery Campaigns

With a molecular weight of 240.30 Da, INH14 falls within the classical fragment range (<250 Da) and consists of only 17 heavy atoms, making it one of the smallest validated IKK inhibitors available [1]. In contrast, TPCA-1 (MW 279.3 Da) and SC-514 (MW 386.4 Da) are significantly larger . The cellular IC50 of INH14 for inhibiting TLR2-mediated NF-κB activation is 4.127 μM, yielding a ligand efficiency (LE) of approximately 0.29 kcal/mol per heavy atom, a value consistent with an attractive fragment starting point for optimization [1]. Larger IKK inhibitors cannot serve as fragment hits and are less amenable to fragment-growing strategies. This size differential is directly relevant for procurement decisions in early-stage drug discovery programs where fragment screening libraries are being assembled or where a chemically tractable IKK inhibitor scaffold with room for synthetic elaboration is required.

fragment-based drug discovery ligand efficiency low molecular weight inhibitor

Multi-Receptor Inflammatory Pathway Inhibition vs. TLR-Selective or IKKβ-Only Inhibitors

INH14 inhibits NF-κB activation downstream of four distinct inflammatory receptors: TLR2 (IC50 = 4.127 μM), TLR4, TNF-R, and IL-1R [1]. This multi-receptor breadth arises from its target engagement at IKKα/β, a convergence point downstream of TAK1/TAB1. In HEK293 cell-based reporter assays, INH14 reduced NF-κB activity following stimulation with TNFα or IL-1β, demonstrating that its inhibitory activity is not restricted to TLR pathways [1]. In contrast, the selective IKK-2 inhibitor SC-514 is characterized as not inhibiting other IKK isoforms or other serine-threonine and tyrosine kinases, implying a narrower target profile . For studies where multi-receptor inflammatory crosstalk must be blocked simultaneously (e.g., TLR-TNF synergy models), INH14 provides a distinct advantage over receptor-proximal or highly isoform-selective inhibitors.

TLR signaling TNF-R pathway IL-1R pathway multi-pathway inhibitor

In Vivo Anti-Inflammatory Activity with Tolerability – Comparison to Vehicle Baseline

In a murine model of lipopeptide-induced inflammation, intraperitoneal administration of INH14 (5 μg/g) significantly reduced circulating TNFα levels from 231.1 ± 21.3 pg/mL (vehicle control) to 115.8 ± 30.61 pg/mL, representing a 49.9% decrease in the primary pro-inflammatory cytokine output [1]. No pathological effects—including weight loss, abnormal movements, or dyspnoea—were observed in treated animals [1]. Additionally, INH14 reduced NF-κB constitutive activity and wound-closing ability in SKOV3 ovarian cancer cells, indicating anti-migratory potential in an oncology context [1]. While other IKK inhibitors such as BMS-345541 also show in vivo efficacy, their reported data derive from different inflammation models (e.g., melanoma xenograft NF-κB reduction) and are not directly comparable within the same experimental system . INH14 is the only fragment-like IKK inhibitor with peer-reviewed in vivo inflammatory cytokine reduction data published alongside tolerability observations.

in vivo inflammation TNFα reduction preclinical anti-inflammatory

Structural Regioisomer Discrimination – 4-Ethylphenyl vs. N-Ethyl Substitution Drives Divergent Biological Function

The closest structural analog to 3-(4-Ethylphenyl)-1,1-diphenylurea is 3-ethyl-1,1-diphenylurea (CAS 18168-01-9; Akardite III), an N-ethyl positional isomer differing solely in the location of the ethyl substituent (urea nitrogen vs. phenyl para position) [1] [2]. Despite sharing the identical molecular formula (C15H16N2O) and molecular weight (240.30 Da), these two regioisomers diverge completely in biological function: INH14 (CAS 200134-22-1) is a validated IKKα/β inhibitor with documented cellular and in vivo anti-inflammatory activity, while Akardite III (CAS 18168-01-9) is an industrial propellant stabilizer with no peer-reviewed evidence of IKK inhibition [1] [2]. The physical properties further distinguish them: Akardite III has a reported melting point of 74.8–75.3 °C, whereas the melting point of INH14 is not well-characterized in public databases, indicating differential solid-state properties [1]. Procurement errors where the N-ethyl isomer is inadvertently supplied instead of the 4-ethylphenyl isomer would result in a compound inactive against IKKs.

regioisomer structural analog IKK inhibitor vs. propellant stabilizer

Solubility and Formulation-Relevant Properties for In Vitro and In Vivo Dosing

INH14 exhibits a DMSO solubility of 48 mg/mL (199.75 mM) and ethanol solubility of 18 mg/mL (74.9 mM), while being insoluble in water . This solubility profile supports the preparation of concentrated stock solutions for in vitro assays and in vivo dosing formulations. For comparison, BMS-345541 hydrochloride is reported to be DMSO-soluble (typical stock concentrations ~10–50 mM), but specific mg/mL values are less consistently documented . SC-514 has reported DMSO solubility sufficient for typical kinase inhibitor workflows (~10–30 mM stocks) . The high molar solubility of INH14 in DMSO (nearly 200 mM) facilitates minimal solvent carryover in cellular assays compared to less soluble IKK inhibitors. Additionally, vendor certificates of analysis indicate that lyophilized INH14 powder is stable for 36 months at -20 °C, with solution stability of 1–3 months at -20 °C depending on the solvent system . These formulation parameters are directly relevant for planning long-term compound storage and experimental reproducibility in multi-year research programs.

solubility DMSO solubility formulation preclinical dosing

3-(4-Ethylphenyl)-1,1-diphenylurea – Validated Application Scenarios Derived from Quantitative Evidence


Fragment-Based Drug Discovery Campaigns Targeting the IKKα/β–NF-κB Axis

INH14 serves as a validated fragment hit (MW 240 Da, 17 heavy atoms) with confirmed IKKα/β engagement (IC50 8.97 and 3.59 μM) and cellular pathway inhibition (TLR2 NF-κB reporter IC50 4.127 μM), making it an ideal starting point for fragment-growing, scaffold-hopping, or structure-guided optimization programs [1]. Unlike larger IKK inhibitors, its minimal molecular complexity allows for substantial synthetic elaboration while remaining within lead-like property space, and its biaryl urea scaffold is amenable to parallel chemistry approaches for SAR exploration [1]. The availability of both in vitro kinase assay data and cellular multi-pathway characterization reduces the risk of progressing a fragment with unvalidated target engagement [1].

In Vivo Preclinical Models of TLR2-Driven Acute Inflammation

Investigators conducting murine models of Gram-positive bacterial sepsis or sterile TLR2-mediated inflammation can employ INH14 at 5 μg/g (i.p.) to achieve a ~50% reduction in circulating TNFα levels, with documented tolerability (no weight loss, dyspnoea, or abnormal movements) [1]. This compound provides a chemically accessible, fragment-like alternative to proprietary IKK inhibitors for academic laboratories studying innate immune signaling in vivo. The observed lack of TLR3/IRF3 pathway interference suggests preserved antiviral responses during treatment, a consideration for infection models where broad immunosuppression would be confounding [1].

Ovarian Cancer Cell Migration and NF-κB Constitutive Activity Studies

In SKOV3 ovarian cancer cells, INH14 reduces NF-κB constitutive activity and impairs wound-closing ability in scratch assays, establishing its utility as a tool compound for studying IKK-dependent tumor cell migration and invasion [1]. Researchers comparing IKK inhibitors in oncology models should select INH14 when a fragment-sized probe is desired to minimize off-target effects inherent to larger, more lipophilic kinase inhibitors, or when dual IKKα/β inhibition is required to address both canonical and non-canonical NF-κB contributions to tumor progression [1].

Regioisomer-Specific Procurement for Compound Library Integrity and Assay Reproducibility

For compound management groups and screening libraries, explicit specification of CAS 200134-22-1 with analytical verification (e.g., NMR or HPLC retention time comparison against the N-ethyl isomer CAS 18168-01-9) is essential to prevent contamination with the biologically inert Akardite III [1] [2]. The two regioisomers share identical molecular weight (240.30 Da) and formula (C15H16N2O), meaning that mass-based quality control alone is insufficient to distinguish them. Procurement from vendors that provide isomer-specific certificates of analysis with chromatographic purity and identity confirmation is recommended [1] [2].

Quote Request

Request a Quote for 3-(4-Ethylphenyl)-1,1-diphenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.